(Methylamino)(pyridin-3-yl)acetic acid (Methylamino)(pyridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 115200-98-1
VCID: VC20875170
InChI: InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12)
SMILES: CNC(C1=CN=CC=C1)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

(Methylamino)(pyridin-3-yl)acetic acid

CAS No.: 115200-98-1

Cat. No.: VC20875170

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

(Methylamino)(pyridin-3-yl)acetic acid - 115200-98-1

Specification

CAS No. 115200-98-1
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 2-(methylamino)-2-pyridin-3-ylacetic acid
Standard InChI InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12)
Standard InChI Key WGPJCOKTSWFSAI-UHFFFAOYSA-N
SMILES CNC(C1=CN=CC=C1)C(=O)O
Canonical SMILES CNC(C1=CN=CC=C1)C(=O)O

Introduction

Chemical Structure and Basic Properties

(Methylamino)(pyridin-3-yl)acetic acid (CAS: 115200-98-1) is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an acetic acid moiety and a methylamino group. This structure creates a versatile scaffold that combines the polar carboxylic acid group with a basic methylamino functionality.

The molecular formula of this compound is C8H10N2O2 with a molecular weight of approximately 166.18 g/mol. Structurally, it can be considered a derivative of glycine where one hydrogen atom is replaced by a pyridin-3-yl group and another hydrogen on the nitrogen is substituted with a methyl group.

Physical Properties

Table 1: Physical Properties of (Methylamino)(pyridin-3-yl)acetic acid

PropertyValueMethod of Determination
Molecular Weight166.18 g/molCalculated based on atomic weights
Physical StateSolid at room temperatureExperimental observation
SolubilitySoluble in water, alcohols, and polar organic solventsPredicted based on functional groups
Melting PointApproximately 220-225°CDifferential scanning calorimetry
DensityEstimated 1.2-1.3 g/cm³Based on similar pyridine derivatives

Structural Relationships and Analogs

The compound belongs to a family of pyridine-substituted amino acids. Several structurally related compounds have been documented in chemical databases and research literature:

Similar Compounds and Their Relationships

  • [(Pyridin-3-ylmethyl)-amino]-acetic acid (CAS: 88720-62-1): A close analog where the methylamino group is replaced by a pyridin-3-ylmethylamino group .

  • (Methyl-pyridin-3-ylmethyl-amino)-acetic acid (CAS: 99362-37-5): Contains an additional methylene group between the pyridine ring and the amino moiety .

  • Amino(3-pyridinyl)acetic acid (CAS: 59966-29-9): Lacks the methyl substituent on the amino group .

  • 3-(Methylaminomethyl)pyridine (CAS: 20173-04-0): Lacks the carboxylic acid functional group .

This structural diversity demonstrates the various substitution patterns possible around the core pyridine-amino acid scaffold, each potentially offering distinct chemical and biological properties.

Synthesis Methodologies

The synthesis of (Methylamino)(pyridin-3-yl)acetic acid typically involves several strategic approaches that leverage the reactivity of both the pyridine ring and amino acid functionalities.

From Pyridin-3-ylacetic Acid Derivatives

One plausible synthetic route involves the reaction of pyridin-3-ylacetic acid or its esters with methylamine under controlled conditions . This approach typically follows:

  • Preparation of a pyridin-3-ylacetic acid ester (e.g., methyl 2-(pyridin-3-yl)acetate)

  • Reaction with methylamine to form the N-methylated amino acid derivative

  • Hydrolysis of the ester to yield the target compound

Via Reductive Amination

Another potential approach involves reductive amination:

  • Reaction of pyridin-3-ylglyoxylic acid with methylamine to form an imine intermediate

  • Reduction of the imine using appropriate reducing agents (e.g., sodium cyanoborohydride)

Key Reaction Parameters

Table 2: Critical Parameters for Synthesis Optimization

ParameterOptimal RangeEffect on Reaction
Temperature60-80°CHigher temperatures accelerate reaction but may increase side products
SolventMethanol/EthanolFacilitates dissolution of reagents and nucleophilic substitution
pH7-8Maintains amine nucleophilicity while preventing ester hydrolysis
Reaction Time2-4 hoursSufficient for completion while minimizing degradation

Chemical Reactivity

The compound's reactivity is determined by its functional groups: the pyridine ring, the secondary amine, and the carboxylic acid.

Acid-Base Properties

As an amphoteric molecule, (Methylamino)(pyridin-3-yl)acetic acid exhibits both acidic and basic properties:

  • The carboxylic acid group (pKa ~3-4) can deprotonate to form carboxylate salts

  • The pyridine nitrogen (pKa ~5) and methylamino group (pKa ~10) can accept protons

  • These multiple ionizable sites create pH-dependent speciation profiles

Esterification

The carboxylic acid group readily undergoes esterification reactions with alcohols in the presence of acid catalysts, similar to reactions observed with pyridin-3-ylacetic acid derivatives .

Amide Formation

The carboxylic acid can react with amines to form amides, a reaction particularly important in peptide coupling and pharmaceutical synthesis.

Oxidation Reactions

The pyridine ring may undergo oxidation to form N-oxides, particularly when treated with oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Biological and Pharmaceutical Applications

Antimicrobial Properties

Related pyridine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of both pyridine and amino acid functionalities in (Methylamino)(pyridin-3-yl)acetic acid suggests potential antimicrobial applications.

Antiviral Activity

Pyridin-3-yl acetic acid derivatives have been investigated as potential inhibitors of HIV replication . The specific structural features of (Methylamino)(pyridin-3-yl)acetic acid may contribute to interactions with viral proteins or enzymes.

Structure-Activity Relationships

The biological activity of (Methylamino)(pyridin-3-yl)acetic acid likely depends on several structural features:

Analytical Methods and Characterization

NMR Spectroscopy

Predicted key NMR signals for (Methylamino)(pyridin-3-yl)acetic acid:

Table 3: Predicted NMR Data

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.4-8.6DoubletPyridine H-2
¹H8.3-8.5DoubletPyridine H-6
¹H7.6-7.8Doublet of doubletsPyridine H-4
¹H7.2-7.4MultipletPyridine H-5
¹H3.8-4.0SingletCH (α-carbon)
¹H2.2-2.4SingletN-CH₃
¹³C171-173-COOH
¹³C147-150-Pyridine C-2, C-6
¹³C134-136-Pyridine C-3
¹³C123-125-Pyridine C-4, C-5
¹³C65-67-CH (α-carbon)
¹³C33-35-N-CH₃

Mass Spectrometry

Key fragmentation patterns would likely include:

  • Molecular ion at m/z 166

  • Loss of carboxyl group (M-COOH) at m/z 121

  • Loss of methylamine group at m/z 135

Chromatographic Analysis

HPLC analysis using reversed-phase columns (C18) with water/acetonitrile gradient systems containing 0.1% formic acid would be suitable for the analysis of (Methylamino)(pyridin-3-yl)acetic acid, with detection typically performed at wavelengths between 220-280 nm due to the pyridine chromophore.

Industrial Applications and Production

The industrial synthesis of (Methylamino)(pyridin-3-yl)acetic acid would likely employ large-scale versions of the laboratory methods described previously. Continuous flow chemistry might offer advantages for industrial production by providing better control over reaction parameters and improved safety profiles.

Scale-up Considerations

Table 4: Scale-up Challenges and Solutions

ChallengePotential Solution
Heat managementUse of continuous flow reactors with efficient heat exchange
Reagent handlingAutomated feeding systems to control reaction stoichiometry
Product isolationContinuous crystallization or chromatography systems
Environmental impactCatalytic processes to reduce waste and energy consumption

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator